molecular formula C21H16FN7OS2 B2829408 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 887882-23-7

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2829408
CAS RN: 887882-23-7
M. Wt: 465.53
InChI Key: NDKNIFBWOHTYLL-UHFFFAOYSA-N
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Description

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H16FN7OS2 and its molecular weight is 465.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Modeling

The synthesis of compounds similar to the specified chemical structure involves heterocyclization of precursors with specific reagents. These compounds are characterized by their structural and spectral features, which are studied using Density Functional Theory (DFT) calculations. The HOMO-LUMO energies derived from DFT are used to determine chemical reactivity descriptors. Such synthetic approaches and computational analyses provide a foundation for understanding the interaction of these compounds with biological targets and their potential therapeutic applications (Abu-Melha, 2021).

Anticancer Screening

Compounds within this chemical framework have been evaluated for their cytotoxic activities against various cancer cell lines. Certain derivatives exhibit significant cytotoxic results, particularly against breast cancer cell lines, highlighting their potential as anticancer agents. The potency of these compounds is compared with established drugs like 5-fluorouracil, providing insights into their therapeutic potential and mechanisms of action (Abu-Melha, 2021).

Biological Evaluation and Antimicrobial Activity

The antimicrobial properties of related compounds have been assessed, demonstrating effectiveness against various bacterial and fungal strains. This suggests a broad spectrum of biological activities, which could be harnessed for developing new antimicrobial agents. The structural modification of these compounds can lead to variations in their antimicrobial efficacy, providing a path for the optimization of their therapeutic properties (Yolal et al., 2012).

properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN7OS2/c1-12-25-27-20(32-12)24-18(30)11-31-21-28-26-19(29(21)14-8-6-13(22)7-9-14)16-10-23-17-5-3-2-4-15(16)17/h2-10,23H,11H2,1H3,(H,24,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKNIFBWOHTYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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